Caprylohydroxamic acid sodium salt

Übersicht

Beschreibung

Caprylohydroxamic acid, also known as Octanohydroxamic Acid, is an amino acid derived from coconut oil . It is a gentle preservative that helps ensure product safety and longevity . It is used to inhibit mold and microbial growth in skincare products .

Synthesis Analysis

The synthesis of Caprylohydroxamic Acid involves the reaction of n-octanoic acid with acetic anhydride, followed by the addition of hydroxylamine hydrochloride . The reaction yields a white solid product, which is the target collector product .Molecular Structure Analysis

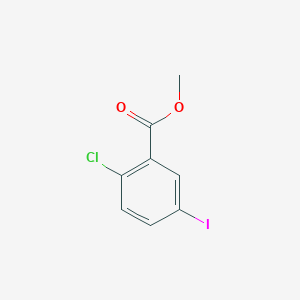

The molecular formula of Caprylohydroxamic Acid is C8H17NO2 . For the sodium salt form, the formula is C8H16NO2.Na .Wirkmechanismus

Target of Action

Caprylohydroxamic Acid Sodium Salt, also known as Caprylhydroxamic Acid (CHA), primarily targets microbial growth and metal ions . As a preservative, it is effective against bacteria, yeast, and mold . As a chelating agent, it forms complexes with metal ions, protecting the product and the skin from heavy metal contamination .

Mode of Action

CHA suppresses microbial growth in the slightly acidic to neutral pH range (4-7.5), which is optimal for skincare applications . It can react with some mineral smectite clays containing iron ions and form slightly orange- to red-colored complexes . Thanks to the hydroxamic origin of CHA, it can act as a chelating ligand and make complexes with metal ions .

Biochemical Pathways

Its chelating properties suggest that it may interfere with metal-dependent enzymatic processes in microbes, thereby inhibiting their growth .

Pharmacokinetics

It is known to be soluble in glycols and glycerin, which suggests it can be easily incorporated in various formulations, from anhydrous systems to creams and lotions .

Result of Action

The primary result of CHA’s action is the suppression of microbial growth, making it an effective preservative in personal care products . Its chelating properties also protect the product and the skin from heavy metal contamination .

Action Environment

CHA is effective in a slightly acidic to neutral pH range (4-7.5), which is optimal for skincare applications . It is compatible with a wide range of ingredients used in personal care products . It can react with some mineral smectite clays containing iron ions, which may affect its color .

Eigenschaften

IUPAC Name |

sodium;N-oxidooctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO2.Na/c1-2-3-4-5-6-7-8(10)9-11;/h2-7H2,1H3,(H-,9,10,11);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPBBWACDUYBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B1387786.png)

![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)

![methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387791.png)

![Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1387797.png)

![(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B1387800.png)